2-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, with a chloro substituent and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-(furan-3-yl)-3-hydroxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The purification of the final product would involve techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
2-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections or as an anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication. Additionally, the compound may interact with other proteins or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide: Similar structure but with the furan ring in a different position.
2-chloro-N-(3-(thiophen-3-yl)-3-hydroxypropyl)benzenesulfonamide: Similar structure but with a thiophene ring instead of a furan ring.
2-chloro-N-(3-(pyridin-3-yl)-3-hydroxypropyl)benzenesulfonamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
2-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with biological targets. The presence of the chloro substituent also adds to its distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S/c14-11-3-1-2-4-13(11)20(17,18)15-7-5-12(16)10-6-8-19-9-10/h1-4,6,8-9,12,15-16H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHITYFAWNQLQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC(C2=COC=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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